3-Bromo-4-chloropyridine
Overview
Description
3-Bromo-4-chloropyridine: is an organic compound with the molecular formula C5H3BrClN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyridine ring, specifically at the 3rd and 4th positions, respectively .
Scientific Research Applications
Chemistry: 3-Bromo-4-chloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is utilized in the development of drugs and bioactive molecules. Its derivatives have shown potential in various therapeutic areas .
Industry: The compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .
Safety and Hazards
3-Bromo-4-chloropyridine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, like 3-bromo-4-chloropyridine, often interact with the respiratory system .
Mode of Action
Halogenated pyridines are often involved in nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, replaces a halogen atom in the molecule.
Biochemical Pathways
Halogenated pyridines are often used in organic synthesis, including the suzuki–miyaura cross-coupling reaction , which forms carbon-carbon bonds. This suggests that this compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
It’s known that the compound is hazardous and can cause acute toxicity if ingested, inhaled, or comes into contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-chloropyridine can be synthesized through various methods. One common method involves the halogenation of pyridine derivatives. For instance, the bromination of 4-chloropyridine can yield this compound. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products:
- Substitution reactions can yield various substituted pyridines.
- Coupling reactions typically produce biaryl compounds .
Comparison with Similar Compounds
- 3-Bromo-2-chloropyridine
- 3,5-Dibromo-4-chloropyridine
- 2-Bromo-3,5-dichloropyridine
- 2-Bromo-6-chloropyrazine
Uniqueness: 3-Bromo-4-chloropyridine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-bromo-4-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADXKWUCCGPQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958133 | |
Record name | 3-Bromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36953-42-1 | |
Record name | 3-Bromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-4-chloropyridine a useful starting material in organic synthesis, particularly for RDEA3170?
A1: this compound serves as a valuable building block due to its two halogen substituents: bromine and chlorine. These halogens can participate in various chemical reactions, allowing for further modifications of the pyridine ring.
- Suzuki Coupling: As demonstrated in the synthesis of RDEA3170 [], the bromine atom in this compound can be selectively replaced with complex aromatic groups through a palladium-catalyzed Suzuki coupling reaction. This reaction is crucial for introducing the 4-cyanonaphthalen-1-yl substituent present in RDEA3170.
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